
(4'-tert-Butylbiphenyl-4-yl)oxoacetic acid ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(4’-(tert-butyl)-[1,1’-biphenyl]-4-yl)-2-oxoacetate is an organic compound that belongs to the class of esters It is characterized by the presence of a biphenyl group substituted with a tert-butyl group and an ethyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4’-(tert-butyl)-[1,1’-biphenyl]-4-yl)-2-oxoacetate typically involves the esterification of 4’-(tert-butyl)-[1,1’-biphenyl]-4-carboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced purification techniques such as distillation and crystallization ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4’-(tert-butyl)-[1,1’-biphenyl]-4-yl)-2-oxoacetate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.
Reduction: The ester can be reduced to the corresponding alcohol.
Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require a Lewis acid catalyst such as aluminum chloride.
Major Products Formed
Oxidation: 4’-(tert-butyl)-[1,1’-biphenyl]-4-carboxylic acid.
Reduction: 4’-(tert-butyl)-[1,1’-biphenyl]-4-yl ethanol.
Substitution: Various substituted biphenyl derivatives depending on the electrophile used.
Scientific Research Applications
Ethyl 2-(4’-(tert-butyl)-[1,1’-biphenyl]-4-yl)-2-oxoacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed ester hydrolysis.
Industry: Used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 2-(4’-(tert-butyl)-[1,1’-biphenyl]-4-yl)-2-oxoacetate involves its interaction with various molecular targets. In biological systems, the ester group can be hydrolyzed by esterases to form the corresponding carboxylic acid and alcohol. The biphenyl group can interact with hydrophobic pockets in proteins, potentially affecting their function.
Comparison with Similar Compounds
Similar Compounds
4,4’-Di-tert-butylbiphenyl: Similar biphenyl structure but lacks the ester functional group.
Bis(2,4-di-tert-butylphenyl)phosphate: Contains tert-butyl groups and a biphenyl structure but has a phosphate group instead of an ester.
Uniqueness
Ethyl 2-(4’-(tert-butyl)-[1,1’-biphenyl]-4-yl)-2-oxoacetate is unique due to the combination of its ester functional group and biphenyl structure, which imparts specific chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C20H22O3 |
|---|---|
Molecular Weight |
310.4 g/mol |
IUPAC Name |
ethyl 2-[4-(4-tert-butylphenyl)phenyl]-2-oxoacetate |
InChI |
InChI=1S/C20H22O3/c1-5-23-19(22)18(21)16-8-6-14(7-9-16)15-10-12-17(13-11-15)20(2,3)4/h6-13H,5H2,1-4H3 |
InChI Key |
PCJWSYQVFHKDOX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


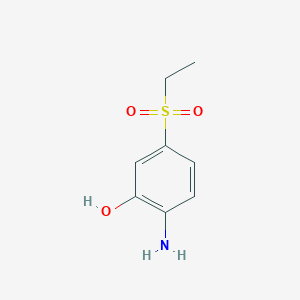
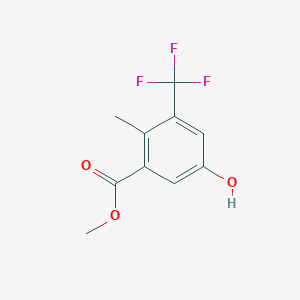

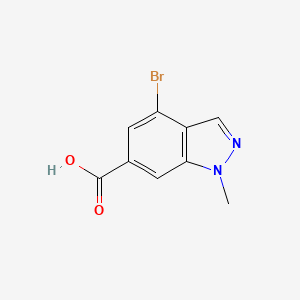
![benzyl 4-chloro-2-(methylthio)-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate](/img/structure/B13988716.png)
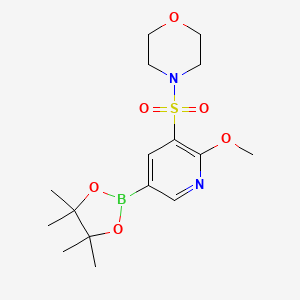
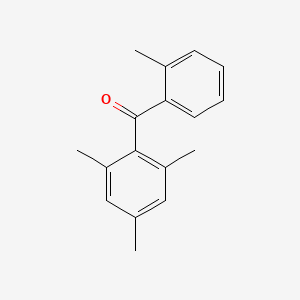
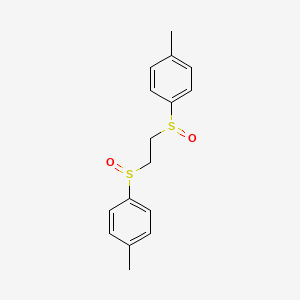
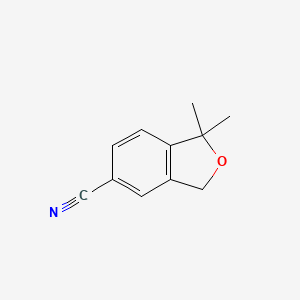
![Ethyl 2-[4-(butyl-methyl-amino)diazenylphenoxy]acetate](/img/structure/B13988744.png)

![3-Chloro-2-[(2,6-dichlorophenyl)methylideneamino]fluoren-9-one](/img/structure/B13988752.png)
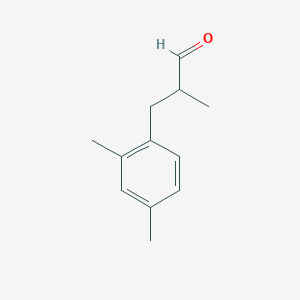
![3-Chloro-2-[(2,6-dichlorophenyl)methylideneamino]fluoren-9-one](/img/structure/B13988764.png)
